Bis(diethyl-D-tartrate glycolato)diboron
Overview
Description
Bis(diethyl-D-tartrate glycolato)diboron is a chemical compound with the molecular formula C16H24B2O12 and a molecular weight of 429.98 g/mol . It is known for its chiral properties and is used in various chemical reactions and research applications. The compound is characterized by its optical activity, with a specific rotation of [α]20/D +17° (c = 1 in chloroform) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diethyl-D-tartrate glycolato)diboron typically involves the reaction of diethyl-D-tartrate with boron-containing reagents under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform, at a temperature range of 40-47°C . The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(diethyl-D-tartrate glycolato)diboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like chloroform and ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include boronic acids, esters, and other boron-containing compounds.
Scientific Research Applications
Bis(diethyl-D-tartrate glycolato)diboron has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of chiral compounds and boron-containing molecules.
Biology: The compound is used in biochemical research to study enzyme mechanisms and interactions involving boron.
Medicine: Research into potential therapeutic applications of boron-containing compounds includes exploring their use in drug development and delivery.
Mechanism of Action
The mechanism of action of Bis(diethyl-D-tartrate glycolato)diboron involves its interaction with molecular targets through its boron atoms. These interactions can influence various biochemical pathways and processes. The compound’s chiral nature allows it to selectively interact with specific enzymes and receptors, making it valuable in stereoselective synthesis and research .
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Bis(neopentyl glycolato)diboron: Similar in structure but with different glycolato ligands, used in various chemical reactions.
Uniqueness
Bis(diethyl-D-tartrate glycolato)diboron is unique due to its chiral properties and specific reactivity. Its ability to participate in stereoselective reactions makes it particularly valuable in the synthesis of chiral compounds and in research applications where chirality is crucial .
Properties
IUPAC Name |
diethyl (4S,5S)-2-[(4S,5S)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXKUBPSYCAFX-BJDJZHNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]([C@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@@H]([C@H](O2)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24B2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373496 | |
Record name | Bis(diethyl-D-tartrate glycolato)diboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-46-2 | |
Record name | Bis(diethyl-D-tartrate glycolato)diboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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